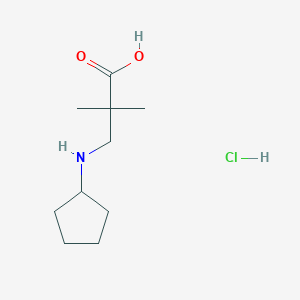

3-(Cyclopentylamino)-2,2-dimethylpropanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

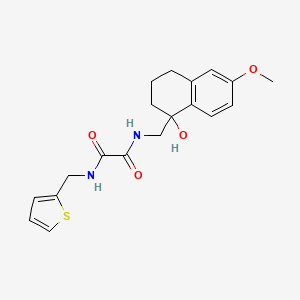

“3-(Cyclopentylamino)-2,2-dimethylpropanoic acid;hydrochloride” is a compound that contains an amino group attached to a cyclopentane ring, a carboxylic acid group, and a tertiary carbon with two methyl groups. The presence of these functional groups suggests that this compound could participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclopentyl ring, an amino group, a carboxylic acid group, and a tertiary carbon with two methyl groups. The exact three-dimensional structure would depend on the specific stereochemistry at the chiral centers .Chemical Reactions Analysis

The amino group and the carboxylic acid group in this compound can participate in various chemical reactions. The amino group can act as a nucleophile in substitution reactions or can be protonated/deprotonated depending on the pH. The carboxylic acid group can react with bases to form salts, with alcohols to form esters, or can be reduced to alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic. The cyclopentyl ring could contribute to the compound’s hydrophobicity .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling Reagents

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the combination of chemically diverse fragments using a transition metal catalyst. Boron reagents play a crucial role in SM coupling, and several classes of these reagents have been developed . Notable examples include:

Nonlinear Optical Material: l-Glutamic Acid Hydrochloride (LGHCl)

L-Glutamic acid hydrochloride (LGHCl) has been investigated as a nonlinear optical material. Researchers have grown single crystals of LGHCl using the slow solvent evaporation method. The confirmation of crystal formation was achieved through techniques such as Powder X-ray diffraction (PXRD) and FT-IR analysis .

Benzylic Position Reactions

The benzylic position in organic compounds is crucial for various reactions. For 2° and 3° benzylic halides, the SN1 pathway dominates, involving resonance-stabilized carbocations. Understanding these reactions contributes to the design of novel synthetic routes .

Orientations Futures

Propriétés

IUPAC Name |

3-(cyclopentylamino)-2,2-dimethylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13)7-11-8-5-3-4-6-8;/h8,11H,3-7H2,1-2H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYBSSSQLVRILO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1CCCC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopentylamino)-2,2-dimethylpropanoic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2409619.png)

![[(4-Tert-butylcyclohexylidene)amino] 4-chlorobenzoate](/img/structure/B2409625.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2409626.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2409630.png)

![Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride](/img/structure/B2409634.png)

![3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2409638.png)